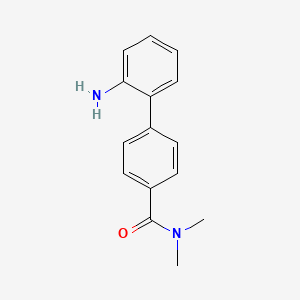

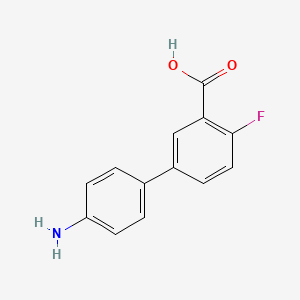

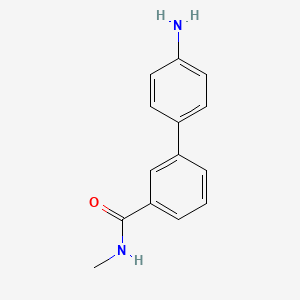

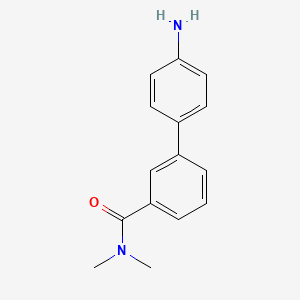

3-(3-Aminophenyl)-N,N-dimethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Aminophenyl)-N,N-dimethylbenzamide is a chemical compound. It is related to 3-aminophenol, which is an aromatic amine and a phenol .

Synthesis Analysis

The synthesis of compounds similar to 3-(3-Aminophenyl)-N,N-dimethylbenzamide has been reported. For instance, a Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) has been studied using Density Functional Theory . The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction involves the use of organoboron reagents . Another study reported the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .科学研究应用

-

Sensing Applications

- Field : Chemistry

- Application Summary : Boronic acids, including 3-Aminophenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

- Methods of Application : The key interaction of boronic acids with diols allows their utility in various areas . Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The use of boronic acids has been covered in various areas from therapeutics to separation technologies .

-

Glucose Detection

- Field : Biochemistry

- Application Summary : A highly sensitive glucose sensor was prepared using 3-aminophenyl boronic acid as a unit of recognition and a screen-printed carbon electrode (SPCE) as an electrochemical transducer .

- Methods of Application : The sensor was prepared by a one-step method . Scanning Electron Microscopy confirmed the success of the functionalization of the SPCE due to the presence of clusters of boronic acid distributed on the carbon surface .

- Results or Outcomes : The sensor was capable to selectively detect glucose at a broad range of concentrations (limit of detection of 8.53 × 10 −9 M), not recognizing fructose and sucrose .

-

Protein Detection

- Field : Biochemistry

- Application Summary : An MIP-based SPR sensor chip for the detection of bovine serum albumin (BSA) was developed by the electropolymerization of (3-aminophenyl)boronic acid (3-APBA) .

- Methods of Application : The surface morphologies of MIP and NIP films were characterized by SEM analysis and nanosized cavities formed homogeneously on the MIP film surface were observed .

- Results or Outcomes : The sensor chip was successful in detecting BSA .

-

Environmental Contaminants Sensing

- Field : Environmental Science

- Application Summary : Molecularly imprinted polymers (MIPs), a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment .

- Methods of Application : Different polymerization chemistries, strategies used in the synthesis of MIPs, and various factors influencing the imprinting parameters to achieve high-performing MIPs are explained in depth .

- Results or Outcomes : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors severalfold with their precise binding to the analytes of choice .

-

Pharmaceutical Drug Detection

- Field : Pharmaceutical Science

- Application Summary : MIPs have been used for the detection of various emerging micropollutants like pharmaceutical drugs .

- Methods of Application : The role of MIPs in enhancing the sensitivity and specificity of sensors, especially optical and electrochemical sensors, is elaborated .

- Results or Outcomes : MIPs have shown promise in the detection of pharmaceutical drugs .

-

Bioimaging Applications

- Field : Biomedical Science

- Application Summary : MIPs have been used in bioimaging applications .

- Methods of Application : The role of MIPs in bioimaging applications is elucidated with a critical assessment of the future research directions for MIP-based biomimetic systems .

- Results or Outcomes : MIPs have shown potential in bioimaging applications .

-

Polyimide Aerogels

- Field : Materials Science

- Application Summary : Polyimide (PI) aerogels cross-linked with a three amino compound tri (3-aminophenyl)phosphine oxide (TAPO) were synthesised . These aerogels have potential applications in aerospace and construction industries as insulation material .

- Methods of Application : Supercritical CO2 was used for drying the PI gels to fabricate nanoporous aerogels with tunable densities ranging from 0.09 to 0.32 g/cm3, and the specific surface areas between 198 and 340 m2/g .

- Results or Outcomes : The thermal degradation temperature of PI aerogels could rise to around 600°C and the glass transition temperature could increase from 269 to 306°C .

-

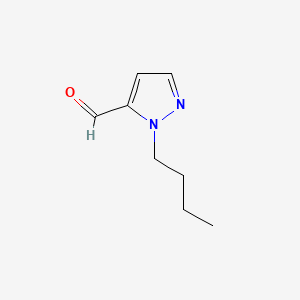

1,2,4-Triazole-Containing Scaffolds

- Field : Pharmaceutical Science

- Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies .

- Methods of Application : This review highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results or Outcomes : These scaffolds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

-

Synthesis of Fluorescent Dyes

- Field : Organic Chemistry

- Application Summary : One of the most relevant applications of the substance is the synthesis of 3-(diethylamino)phenol, key intermediate for the preparation of several fluorescent dyes .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcome of this application is the production of fluorescent dyes .

安全和危害

未来方向

The future directions of research involving similar compounds are promising. For instance, STRO-002, a novel homogeneous ADC targeting Folate Receptor Alpha, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy .

属性

IUPAC Name |

3-(3-aminophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPDKLRIYZARMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743009 |

Source

|

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)-N,N-dimethylbenzamide | |

CAS RN |

1375069-30-9 |

Source

|

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)